molecular formula C8H12N2OS B1433332 5-(Oxan-4-yl)-1,3-thiazol-2-amine CAS No. 959600-65-8

5-(Oxan-4-yl)-1,3-thiazol-2-amine

Cat. No.: B1433332
CAS No.: 959600-65-8
M. Wt: 184.26 g/mol
InChI Key: IIJTWTZHFYALOC-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . Its structure features a 1,3-thiazole core, a five-membered aromatic ring containing nitrogen and sulfur atoms, which is substituted with an amine group at the 2-position and a tetrahydropyran (oxane) ring at the 5-position . The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry and is considered a bioisostere for other heterocycles like pyrimidine and oxadiazole. Such substitutions can enhance a compound's lipophilicity, potentially improving cell permeability and oral absorption . Compounds containing the 2-aminothiazole motif are frequently investigated as key intermediates in the synthesis of novel pharmacologically active molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

5-(oxan-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-8-10-5-7(12-8)6-1-3-11-4-2-6/h5-6H,1-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJTWTZHFYALOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959600-65-8
Record name 5-(oxan-4-yl)-1,3-thiazol-2-amine
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Derivatization Strategies and Functional Group Transformations of 5 Oxan 4 Yl 1,3 Thiazol 2 Amine Derivatives

Chemical Reactivity of the 2-Amino Group

The 2-amino group on the thiazole (B1198619) ring is a primary site for a variety of chemical transformations, allowing for the introduction of diverse substituents.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the 2-amino group facilitates its reaction with a range of electrophiles.

Acylation reactions are commonly employed to introduce amide functionalities. These reactions typically involve treating the 2-aminothiazole (B372263) derivative with acyl halides or anhydrides, often in the presence of a base like pyridine (B92270). nih.govmdpi.com For instance, the acylation of 2-aminothiazoles with various acyl halides in dry pyridine has been shown to produce the corresponding amides in high yields. nih.gov This straightforward transformation is a cornerstone in modifying the electronic and steric properties of the parent molecule. The introduction of an acyl group can influence the compound's biological activity, as seen in studies where N-acyl-2-aminothiazoles were synthesized and evaluated for their therapeutic potential. nih.gov

Alkylation of 2-aminothiazoles can proceed at either the exocyclic amino group or the endocyclic nitrogen atom, with the outcome often dependent on the reaction conditions. acs.org In the presence of a condensing agent such as lithium amide, alkylation tends to occur on the exocyclic nitrogen, yielding N,N-disubstituted-2-aminothiazoles. acs.org Conversely, in the absence of a condensing agent, alkylation may favor the ring nitrogen, leading to the formation of 2-imino-3-substituted-thiazolines. acs.org The choice of alkylating agent and reaction parameters is therefore critical in directing the regioselectivity of the substitution. Studies have shown that N-alkylation of the 2-amino group can enhance the biological potency of thiazole derivatives. nih.gov

Arylation reactions, while less common than acylation and alkylation, provide a means to introduce aryl substituents onto the 2-amino group. These transformations can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. nih.gov

Condensation Reactions with Carbonyl Compounds

The 2-amino group can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govchemicalbook.com Refluxing 2-aminothiazole derivatives with aromatic aldehydes in ethanol (B145695) is a common method for synthesizing the corresponding 2-arylideneamino-thiazoles. nih.govmdpi.com These reactions are often reversible and can be influenced by the pH of the reaction medium. The formation of these imines introduces a new point of structural diversity and can be a key step in the synthesis of more complex heterocyclic systems. sciforum.net For example, multicomponent reactions involving 2-aminothiazole, aromatic aldehydes, and active methylene (B1212753) compounds can lead to the formation of fused thiazolo[3,2-a]pyrimidine derivatives. sciforum.net

Formation of Thiourea (B124793) and Other N-Substituted Thiazole Analogues

The reaction of 2-aminothiazoles with isothiocyanates provides a direct route to the synthesis of N-substituted thiourea derivatives. nih.govmdpi.com This addition reaction is typically straightforward and results in good yields. nih.gov The resulting thiazolyl-thiourea derivatives have been investigated for various biological activities. nih.gov

Furthermore, the 2-amino group can serve as a precursor for the construction of other nitrogen-containing heterocycles. For example, reaction with appropriate reagents can lead to the formation of fused ring systems, such as imidazo[2,1-b]thiazoles. mdpi.com

Modifications at the Thiazole Ring Positions (C-4 and C-5)

The thiazole ring itself is amenable to various substitution reactions, although the reactivity at different positions is influenced by the electronic nature of the ring and the existing substituents.

Electrophilic Substitution Pathways and Regioselectivity Considerations

The thiazole ring is considered an electron-rich heterocycle, making it susceptible to electrophilic attack. numberanalytics.compharmaguideline.com The position of electrophilic substitution is highly dependent on the directing effects of the substituents on the ring. pharmaguideline.com In 2-aminothiazoles, the amino group is a strong activating group and directs electrophiles primarily to the C-5 position. pharmaguideline.comwikipedia.org Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS). nih.govnumberanalytics.com If the C-5 position is already occupied, electrophilic attack at other positions becomes less favorable. pharmaguideline.com

Nucleophilic Substitution at C-2 and C-4 Positions

Nucleophilic substitution reactions on the thiazole ring are generally less common than electrophilic substitutions and typically require the presence of a good leaving group. numberanalytics.com The C-2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comnih.govchemicalbook.com However, for a nucleophilic substitution to occur at this position, a suitable leaving group, such as a halogen, is necessary. The C-4 position can also undergo nucleophilic substitution under certain conditions. pharmaguideline.com The quaternization of the ring nitrogen increases the acidity of the C-2 proton, facilitating its removal by a strong base and subsequent reaction with electrophiles. pharmaguideline.com

Cross-Coupling Reactions for C-C Bond Formation

The functionalization of the thiazole core, particularly at the C5 position, is a key strategy for modifying the electronic and steric properties of 5-(oxan-4-yl)-1,3-thiazol-2-amine derivatives. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and their application to a halogenated precursor of the title compound opens up a plethora of derivatization possibilities. To employ these methods, the starting material would typically be a 5-halo-2-aminothiazole derivative, which can then be coupled with various partners.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. libretexts.orgyoutube.com For instance, a 5-bromo-2-aminothiazole derivative can react with a range of aryl, heteroaryl, or vinyl boronic acids or esters to introduce new substituents at the C5 position. nih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. libretexts.orgyoutube.com The choice of base and solvent can be critical for the reaction's success, with conditions often tailored to the specific substrates. youtube.com

The Heck reaction provides a means to couple the 5-halo-2-aminothiazole with alkenes, leading to the formation of vinyl-substituted thiazoles. wikipedia.orgorganic-chemistry.org This reaction is also palladium-catalyzed and typically proceeds in the presence of a base. youtube.com The stereoselectivity of the Heck reaction is often a key consideration, with reaction conditions influencing the formation of either the E or Z isomer of the resulting alkene. organic-chemistry.org

The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of a 5-halo-2-aminothiazole with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and requires a base. youtube.com The resulting 5-alkynyl-2-aminothiazole derivatives are valuable intermediates that can undergo further transformations, such as cycloaddition reactions. nih.gov

Cross-Coupling Reaction Catalyst/Reagents Coupling Partner Product Type Ref.
Suzuki-MiyauraPd(PPh₃)₄, BaseAryl/Heteroaryl/Vinyl Boronic Acid or Ester5-Aryl/Heteroaryl/Vinyl-2-aminothiazole libretexts.org
HeckPd(OAc)₂, PPh₃, BaseAlkene5-Vinyl-2-aminothiazole wikipedia.org
SonogashiraPd(PPh₃)₂Cl₂, CuI, BaseTerminal Alkyne5-Alkynyl-2-aminothiazole libretexts.org

Transformations Involving the Oxan Substituent

The oxan (tetrahydropyran) ring is not merely a passive carrier but an integral part of the molecule's three-dimensional structure and can be a target for further functionalization.

Functionalization of the Oxan Moiety

While the oxan ring is generally stable, it can be functionalized under specific conditions. Strategies for the construction and functionalization of tetrahydropyran (B127337) rings are well-documented in the synthesis of natural products. bohrium.comresearchgate.net For instance, radical-based reactions could potentially be employed to introduce substituents onto the oxan ring. organic-chemistry.org Oxidative methods might also be used to introduce carbonyl or hydroxyl groups, although this could lead to ring opening under harsh conditions. organic-chemistry.org The selective functionalization of the oxan ring in the presence of the reactive thiazole moiety would require careful selection of reagents and reaction conditions.

Synthesis of Fused Thiazole Systems Incorporating the 5-(Oxan-4-yl) Moiety

The 2-amino group of this compound is a versatile handle for the construction of fused heterocyclic systems. These fused systems can lead to novel scaffolds with distinct biological activities.

One important class of fused systems are the thiazolo[5,4-b]pyridines . These can be synthesized by reacting a 2-aminothiazole derivative with a suitable precursor that provides the atoms for the fused pyridine ring. nih.govresearchgate.net For example, condensation reactions with β-ketoesters or dicarbonyl compounds can lead to the formation of the pyridine ring.

Another significant fused system is the thiazolo[4,5-d]pyrimidine scaffold. These can be prepared by reacting 2-aminothiazoles with reagents that can form the pyrimidine (B1678525) ring, such as formamide, urea, or their derivatives. rsc.orgnih.govrsc.org The reaction often proceeds via an initial acylation or condensation at the 2-amino group, followed by cyclization. The resulting thiazolo[4,5-d]pyrimidines are of interest due to their structural similarity to purines, suggesting potential for interaction with purinergic receptors or enzymes that process purines. rsc.orgresearchgate.net

The synthesis of thiazolo[5,4-d]thiazoles has also been reported, creating a symmetrical fused ring system. rsc.org Furthermore, the reaction of 2-aminothiazoles with suitable reagents can lead to the formation of other fused systems like thiazolo[4,5-d]pyridazines . nih.gov

Fused System General Synthetic Approach Key Reagents Ref.
Thiazolo[5,4-b]pyridineCondensation with a pyridine ring precursorβ-ketoesters, dicarbonyls nih.gov
Thiazolo[4,5-d]pyrimidineCyclization with a pyrimidine ring precursorFormamide, Urea, Acetic Anhydride rsc.orgnih.gov
Thiazolo[5,4-d]thiazoleConstruction of a second thiazole ringVaries depending on synthetic route rsc.org
Thiazolo[4,5-d]pyridazineCyclization with a pyridazine (B1198779) ring precursorHydrazine derivatives nih.gov

Computational and Theoretical Investigations of 5 Oxan 4 Yl 1,3 Thiazol 2 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic properties of 5-(Oxan-4-yl)-1,3-thiazol-2-amine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and electrostatic potential.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations, typically using a basis set like B3LYP/6-31G*, would be used to optimize the molecular geometry to its lowest energy state.

ParameterTypical Calculated Value (Å or °)Description
C2-N3 Bond Length~1.32 ÅRepresents the double bond character within the thiazole (B1198619) ring.
C4-C5 Bond Length~1.38 ÅIndicates partial double bond character in the thiazole ring.
C2-S1 Bond Length~1.75 ÅThe carbon-sulfur bond in the heterocyclic ring.
C2-N(amine) Bond Length~1.37 ÅThe bond connecting the exocyclic amino group to the thiazole ring.
N3-C2-S1 Bond Angle~115°The internal angle at the C2 position of the thiazole ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, characterizing the molecule's nucleophilicity, while the LUMO represents the ability to accept an electron, defining its electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole (B372263) moiety, with significant contributions from the exocyclic amino group and the sulfur atom. The LUMO is anticipated to be distributed across the π-system of the thiazole ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net Computational studies on analogous 2-aminophenylbenzothiazoles support this type of analysis. rsc.org

OrbitalTypical Energy (eV)Description
HOMO-5.5 to -6.5 eVHighest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO-0.5 to -1.5 eVLowest Unoccupied Molecular Orbital; associated with electrophilicity.
Energy Gap (ΔE)~4.5 to 5.5 eVIndicates kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are expected around the nitrogen atom of the thiazole ring (N3) and the oxygen atom of the oxan ring, due to the lone pairs of electrons.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the exocyclic amino group are expected to be the most positive sites.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon-hydrogen bonds of the oxan ring.

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other charged or polar species. rsc.org

Conformational Analysis and Stereoelectronic Effects

The oxan (tetrahydropyran) ring, like cyclohexane, predominantly adopts a stable chair conformation to minimize angular and torsional strain. researchgate.net When substituted at the 4-position, the substituent—in this case, the 1,3-thiazol-2-amine group—can occupy either an axial or an equatorial position.

ConformerRelative Energy (kcal/mol)Population at 298 KKey Feature
Equatorial0 (most stable)>95% (expected)Substituent points away from the ring, minimizing steric strain.
Axial>2.0 (expected)<5% (expected)Substituent experiences 1,3-diaxial steric interactions.

Torsional dynamics refer to the rotation around single bonds. In this compound, the most significant torsional motion is the rotation around the C5(thiazole)-C4(oxane) bond. This rotation is not entirely free but is governed by an energy potential with distinct minima and maxima. The energy barriers for this rotation arise from steric interactions between the hydrogen atoms on the thiazole ring and those on the adjacent carbons of the oxan ring.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools in modern chemistry for exploring the intricacies of molecular systems at an atomic level. These techniques allow for the examination of molecular structures, interactions, and dynamics that are often difficult to observe through experimental methods alone.

Molecular Docking Studies for Mechanistic Insights (without biological results)

A hypothetical molecular docking workflow for this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation. This involves defining the correct bond lengths, angles, and charge distributions.

Preparation of the Receptor: A target protein's 3D structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Docking Simulation: A docking algorithm would then be used to systematically explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm would generate a series of possible binding poses.

Scoring and Analysis: Each generated pose would be evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For 2-aminothiazole derivatives, the 2-amino group and the thiazole nitrogen are often key pharmacophoric features that participate in hydrogen bonding with amino acid residues in a protein's active site. The oxane ring at the 5-position of this compound would likely engage in hydrophobic or van der Waals interactions within a corresponding hydrophobic pocket of a target protein. The specific orientation and interactions would be highly dependent on the topology of the binding site.

Interaction Type Potential Interacting Groups on this compound Potential Interacting Residues in a Protein Active Site
Hydrogen Bond Donor2-Amino group (-NH2)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorThiazole Nitrogen, Oxane OxygenArginine, Lysine, Histidine, Serine, Threonine
Hydrophobic InteractionsOxane ring, Thiazole ringLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape. The oxane ring can adopt various chair and boat conformations, and the bond connecting it to the thiazole ring allows for rotational flexibility.

A typical MD simulation of this compound would involve:

System Setup: The molecule would be placed in a simulation box, often solvated with a chosen solvent (e.g., water) to mimic physiological conditions.

Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.

Simulation Production: The simulation is then run for a specific duration (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion.

Trajectory Analysis: The resulting trajectory is a record of the atomic positions over time. This trajectory can be analyzed to understand various properties, such as:

Conformational Flexibility: Identifying the most stable and frequently occurring conformations of the molecule.

Dihedral Angle Distributions: Analyzing the rotation around key single bonds.

Solvent Interactions: Observing how the molecule interacts with the surrounding solvent molecules.

For this compound, MD simulations would be crucial to understand the preferred orientation of the oxane ring relative to the thiazole ring and how this is influenced by the solvent environment. This information is vital for accurately predicting its binding mode in a protein active site, as the molecule may adopt a specific conformation upon binding. Studies on similar heterocyclic systems have shown that the conformational preferences can significantly impact their biological activity nih.gov.

Structure-Activity Relationship (SAR) Derivations from Theoretical Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Theoretical SAR can be derived from computational data, providing insights for the rational design of more potent and selective molecules. While specific SAR data for this compound is not available, general SAR trends for 2-aminothiazole derivatives can be discussed based on existing literature.

For the 2-aminothiazole scaffold, several key structural features are often correlated with activity nih.gov:

The 2-Amino Group: This group is often crucial for activity, frequently acting as a hydrogen bond donor. Modifications to this group, such as acylation or substitution, can significantly alter the activity profile.

Substitution at the 4-Position: The nature of the substituent at the 4-position of the thiazole ring can influence steric and electronic properties, thereby affecting binding affinity.

Substitution at the 5-Position: The substituent at the 5-position can modulate the molecule's lipophilicity and shape, which are critical for fitting into a binding pocket.

In the case of this compound, the oxane ring at the 5-position is a key structural feature. Theoretical SAR studies on a series of analogs where the oxane ring is modified could provide valuable information. For instance, altering the size of the cycloalkane ring or introducing substituents on the oxane ring would likely impact the molecule's interaction with a target.

Structural Modification Predicted Effect on Activity (Hypothetical) Rationale
Replacement of oxane with a smaller cycloalkane (e.g., cyclopentyl)May increase or decrease activity depending on the binding pocket size.A smaller ring may provide a better fit or lead to a loss of key hydrophobic interactions.
Replacement of oxane with a larger cycloalkane (e.g., cycloheptyl)May decrease activity due to steric hindrance.A larger ring may not fit within the confines of the binding pocket.
Introduction of polar substituents on the oxane ring (e.g., -OH)Could increase or decrease activity.A hydroxyl group could form a new hydrogen bond, increasing affinity, or it could introduce an unfavorable interaction in a hydrophobic pocket.
Replacement of the 2-amino group with a substituted amineLikely to alter the hydrogen bonding pattern and overall activity.The nature and size of the substituent will determine the new interaction profile.

These theoretical predictions would need to be validated through experimental synthesis and biological testing. However, computational SAR provides a valuable framework for prioritizing which analogs to synthesize, thereby accelerating the drug discovery process.

Spectroscopic and Structural Elucidation Methodologies in 5 Oxan 4 Yl 1,3 Thiazol 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of 5-(Oxan-4-yl)-1,3-thiazol-2-amine can be pieced together.

In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons will produce a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton, which is in turn affected by the presence of electronegative atoms (N, S, O) and aromatic systems.

The 2-aminothiazole (B372263) ring contains a single aromatic proton (H4), which is expected to appear as a singlet in the downfield region, typically around δ 6.0-7.0 ppm, due to the electronic effects of the sulfur and nitrogen atoms within the ring. The protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable (typically δ 5.0-8.0 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

The oxane ring possesses several sets of protons. The proton at the C4 position (methine), which is directly attached to the thiazole (B1198619) ring, would likely appear as a multiplet in the range of δ 2.5-3.5 ppm. The four methylene (B1212753) protons at the C2/C6 positions and the four methylene protons at the C3/C5 positions of the oxane ring would be expected to produce complex multiplets in the upfield region of the spectrum, generally between δ 1.5-4.0 ppm. The protons at C2/C6, being adjacent to the oxygen atom, would be shifted further downfield compared to the protons at C3/C5.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H4 (thiazole)6.5 - 7.0s (singlet)-
NH₂ (amine)5.0 - 8.0br s (broad singlet)-
H4' (oxane methine)2.8 - 3.5m (multiplet)-
H2'/H6' (oxane axial)3.3 - 3.6m (multiplet)-
H2'/H6' (oxane equatorial)3.8 - 4.1m (multiplet)-
H3'/H5' (oxane axial)1.6 - 1.9m (multiplet)-
H3'/H5' (oxane equatorial)1.9 - 2.2m (multiplet)-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

For this compound, the C2 carbon of the thiazole ring, being bonded to two nitrogen atoms and a sulfur atom, is expected to be significantly downfield, likely in the range of δ 165-175 ppm. The C5 carbon, attached to the oxane ring, would appear around δ 120-130 ppm, while the C4 carbon would be found further upfield, around δ 100-115 ppm.

The carbons of the oxane ring will have characteristic shifts. The C4' methine carbon, being attached to the thiazole ring, is expected around δ 35-45 ppm. The C2'/C6' carbons, adjacent to the oxygen atom, will be the most downfield of the oxane ring carbons, typically in the δ 65-75 ppm range. The C3'/C5' carbons would be expected at higher field, around δ 30-40 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (thiazole)168 - 172
C4 (thiazole)105 - 115
C5 (thiazole)140 - 150
C4' (oxane methine)30 - 40
C2'/C6' (oxane)65 - 70
C3'/H5' (oxane)30 - 40

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (typically over two to three bonds). researchgate.netyoutube.comsdsu.edu For this compound, COSY would be instrumental in tracing the connectivity within the oxane ring. For instance, the H4' methine proton would show correlations to the H3' and H5' protons, which in turn would show correlations to the H2' and H6' protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the C4 carbon of the thiazole ring would show a cross-peak with the signal for the H4 proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comcolumbia.edu This is particularly useful for connecting different fragments of the molecule. For example, the H4' proton of the oxane ring would be expected to show a correlation to the C5 carbon of the thiazole ring, confirming the point of attachment. The H4 proton of the thiazole ring would likely show correlations to C2 and C5 of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. This information is critical for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the oxane ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) can measure the m/z value of the molecular ion to a very high degree of accuracy (typically to four or five decimal places). chemicalbook.com This precision allows for the determination of the exact elemental formula of this compound, which is C₈H₁₂N₂OS. The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.

Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₈H₁₃N₂OS⁺185.0743
[M+Na]⁺C₈H₁₂N₂NaOS⁺207.0563

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule.

For this compound, fragmentation would likely occur at the bond connecting the thiazole and oxane rings. This could lead to the formation of ions corresponding to the 2-aminothiazole cation and the oxane radical, or vice versa. The oxane ring itself can undergo characteristic fragmentation pathways, such as the loss of small neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O). The thiazole ring is relatively stable but can also fragment under energetic conditions. Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. researchgate.netchemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying the functional groups and probing the molecular vibrations of a compound. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the 2-aminothiazole core and the oxane ring. mdpi.comresearchgate.net

The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The primary amine (-NH₂) group typically shows symmetric and asymmetric stretching bands in the range of 3300-3500 cm⁻¹. researchgate.net C-H stretching vibrations from both the thiazole and the saturated oxane ring appear just below 3000 cm⁻¹ for the sp³-hybridized carbons and slightly above 3000 cm⁻¹ for the sp²-hybridized carbon of the thiazole ring. libretexts.orgvscht.cz

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Key absorptions include the C=N stretching of the thiazole ring, typically observed around 1640 cm⁻¹, and the N-H bending (scissoring) vibration near 1600 cm⁻¹. mdpi.comsemanticscholar.org The presence of the oxane ring is confirmed by a strong C-O-C asymmetric stretching band, which is a characteristic feature for ethers and is expected around 1100 cm⁻¹. chemicalbook.comijrpc.com Vibrations involving the C-S bond of the thiazole ring are generally found at lower wavenumbers. uq.edu.au

Table 1: Characteristic FT-IR Absorption Bands for this compound This table is based on characteristic frequencies for 2-aminothiazole and oxane moieties.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3050 - 3150C-H StretchThiazole Ring (sp²)
2850 - 2960C-H StretchOxane Ring (sp³)
~1640C=N StretchThiazole Ring
~1600N-H Bend (Scissoring)Primary Amine (-NH₂)
1050 - 1150C-O-C Asymmetric StretchOxane Ring (Ether)

Raman spectroscopy serves as a valuable complement to FT-IR, providing insights into the molecular vibrations of a compound. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For this compound, Raman spectroscopy would be effective in identifying vibrations of the thiazole ring and the carbon-sulfur bond. researchgate.net The symmetric "breathing" modes of the thiazole ring, where the entire ring expands and contracts symmetrically, typically give rise to strong and sharp Raman bands. researchgate.net Furthermore, the C-S stretching vibrations, which are often weak in FT-IR, can be more readily observed in the Raman spectrum. researchgate.net The various C-H and N-H vibrations also produce Raman signals, complementing the FT-IR data. nih.gov While detailed experimental Raman spectra for this specific molecule are not widely available, analysis of related 2-aminothiazole structures shows characteristic bands for N-H bending and C=N stretching that align with FT-IR data, as well as distinct C-S bond vibrations. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the gold standard for structural elucidation. nih.gov By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. mdpi.com

While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related 2-aminothiazole derivatives provides a clear indication of the expected structural features. d-nb.infonih.govacs.org For example, crystallographic studies on substituted 2-aminothiazoles reveal the planarity of the thiazole ring and provide precise measurements for the C-S, C=N, and C-N bonds within the heterocyclic system. acs.orgsoton.ac.uk Such an analysis for this compound would definitively establish the conformation of the oxane ring (typically a chair conformation) and its stereochemical relationship to the thiazole ring.

Table 2: Illustrative Crystallographic Data for a Substituted 2-Aminothiazole Derivative Note: This data is for an analogous compound, 2-amino-4-phenyl-1,3-thiazole, and serves as an example of the parameters obtained from single-crystal X-ray diffraction. soton.ac.uk

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.034(2)
b (Å)5.698(1)
c (Å)17.575(4)
β (°)101.49(3)
Volume (ų)886.8(3)
Z (molecules/unit cell)4

The data from X-ray crystallography also illuminates the complex network of non-covalent intermolecular interactions that stabilize the crystal lattice. These interactions, primarily hydrogen bonds, dictate the packing of molecules in the solid state.

In the case of 2-aminothiazole derivatives, the primary amine (-NH₂) group and the heterocyclic nitrogen atom are key participants in hydrogen bonding. uq.edu.ausoton.ac.uk A very common and robust hydrogen-bonding motif observed in the crystal structures of many 2-aminothiazoles is the formation of a centrosymmetric dimer. soton.ac.uk In this arrangement, two molecules are linked by a pair of N-H···N hydrogen bonds, where the amino group of one molecule donates a proton to the thiazole ring nitrogen (N3) of a second molecule, and vice-versa. This interaction is described by the graph set notation R²₂(8). soton.ac.ukmdpi.com

For this compound, one would anticipate the formation of this strong N-H···N dimer as the primary supramolecular synthon. Additionally, the ether oxygen of the oxane ring could act as a hydrogen bond acceptor, potentially interacting with the second proton of the amine group or with C-H donors, leading to a more complex three-dimensional network. mdpi.com The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Exploration of Biological Activities and Structure Activity Relationships Sar of 5 Oxan 4 Yl 1,3 Thiazol 2 Amine Analogues

Mechanistic Studies of Biological Interactions (e.g., enzyme inhibition, receptor binding)

Analogues of 5-(oxan-4-yl)-1,3-thiazol-2-amine have been identified as inhibitors of several key enzymes through various screening and mechanistic studies. The nature of these interactions is fundamental to their biological effects.

Enzyme Inhibition: A prominent mechanism of action for 2-aminothiazole (B372263) derivatives is enzyme inhibition. For instance, certain 2-amino-4-aryl thiazole (B1198619) derivatives have been identified as potent inhibitors of human 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes. rsc.org Mechanistic studies revealed that these compounds act as competitive inhibitors, meaning they bind to the active site of the enzyme, competing with the natural substrate. This is in contrast to other 5-LOX inhibitors that may act through a redox mechanism involving the enzyme's active site iron. rsc.org

Kinase Inhibition: The 2-aminothiazole scaffold is a key feature in a number of kinase inhibitors. Derivatives have been shown to inhibit Aurora kinases, which are critical for cell cycle regulation, by decreasing the phosphorylation of histone H3 at serine 10. mdpi.comnih.gov This specific action points to a direct interaction with the ATP-binding site of the kinase, a common mechanism for this class of inhibitors.

Receptor Binding and Other Interactions: In addition to direct enzyme inhibition, some 2-aminothiazole analogues exert their effects through receptor binding. For example, certain derivatives have been investigated as chemokine receptor inhibitors. nih.govrsc.org X-ray crystallography studies on other analogues, such as those targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), have provided detailed insights into their binding modes. A co-crystal structure of an inhibitor with human 11β-HSD1 revealed that the compound binds in a large lipophilic pocket, guiding further structural modifications to enhance potency. nih.gov

Structure-Activity Relationship (SAR) Investigations of Substituted 1,3-Thiazol-2-amines

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the 2-aminothiazole scaffold. These investigations systematically alter different parts of the molecule to determine the impact of each component on efficacy and selectivity.

The 2-amino group is a key site for modification, and its substitution significantly influences the biological profile of the resulting analogues.

Improved Potency: In a series of antitubercular agents, the 2-amino position demonstrated high flexibility. The introduction of substituted benzoyl groups at this position led to a more than 128-fold improvement in activity against Mycobacterium tuberculosis compared to the initial hit compound. nih.gov

Lipophilicity and Binding: For inhibitors of 11β-HSD1, introducing various cycloalkylamines at the 2-position led to the identification of several potent inhibitors. nih.gov Further exploration based on a co-crystal structure revealed that a large lipophilic pocket could be accessed by larger substituents at this position, suggesting that increasing lipophilicity here could enhance potency. nih.gov

Modulation of Activity: In the context of inducible nitric oxide synthase (iNOS) inhibition, the introduction of an alkyl substituent on the 2-amino group did not enhance inhibitory activity, a contrast to what was observed with a similar oxazolidine (B1195125) scaffold. nih.gov This highlights that the effects of substitution are highly dependent on the specific biological target.

Table 1: SAR Findings for Substitutions at the 2-Amino Position of Thiazole Analogues

Substituent Group Biological Target Key SAR Finding Reference(s)
Substituted Benzoyl Groups Mycobacterium tuberculosis Significantly improved antitubercular activity. nih.gov
Cycloalkylamines 11β-HSD1 Led to potent inhibitors by accessing a lipophilic pocket. nih.gov
Alkyl Groups Inducible Nitric Oxide Synthase (iNOS) Did not enhance inhibitory activity. nih.gov
Acyl Groups Various Cancer Cell Lines N-acylation is a common strategy to modulate anticancer activity. mdpi.comnih.gov

The substituent at the C-5 position of the thiazole ring plays a critical role in determining the compound's activity and selectivity. While direct SAR studies on the 5-(oxan-4-yl) group are not extensively documented, research on related cyclic and other substituents at this position provides valuable insights.

Size and Selectivity: For iNOS inhibitors, introducing appropriately-sized substituents at the 5-position was found to improve both inhibitory activity and selectivity for iNOS over neuronal NOS (nNOS). nih.gov However, introducing bulky or hydrophilic substituents at this position markedly decreased or abolished the inhibitory activity. nih.gov

Anticancer Activity: In the development of antitumor agents, various groups such as methyl, bromo, and phenyl have been placed at the 4- and/or 5-positions. A derivative with a fused ring system at the 4,5-position, 4,5,6,7-tetrahydrobenzo[d]thiazole, exhibited the most potent antitumor activities against human lung cancer and glioma cell lines in one study. researchgate.net This suggests that a cyclic moiety, structurally related to the oxan ring, can be highly beneficial for activity.

Antimicrobial Properties: For agents targeting Mycobacterium tuberculosis, modifications at the C-5 position are explored, though in some scaffolds, this position is less tolerant to change than the 2-amino position. mdpi.comnih.gov

The C-4 position of the thiazole ring is another critical point for modification that can profoundly affect biological activity.

Essential for Activity: In a series of antitubercular 2-aminothiazoles, a 2-pyridyl moiety at the C-4 position was found to be intolerant to modification, suggesting it is essential for the compound's activity. nih.gov

Improved Activity and Selectivity: Conversely, for iNOS inhibitors, the introduction of suitable substituents at the C-4 position, in conjunction with C-5 modifications, was shown to enhance inhibitory activity and selectivity. nih.gov

Anticancer Potential: The synthesis of 2-aminothiazole libraries with methyl, bromo, or phenyl groups at the C-4 position has yielded compounds with significant antitumor activity against various human cancer cell lines. researchgate.net Similarly, a p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent 5-LOX inhibitor. rsc.org

Table 2: SAR Findings for Substitutions at the C-4 and C-5 Positions of the Thiazole Ring

Position Substituent Biological Target Key SAR Finding Reference(s)
C-4 2-Pyridyl Mycobacterium tuberculosis Intolerant to modification; crucial for activity. nih.gov
C-4 p-Fluoroaryl 5-Lipoxygenase (5-LOX) Resulted in a potent inhibitor. rsc.org
C-4 & C-5 Alkyl groups (e.g., methyl) Inducible Nitric Oxide Synthase (iNOS) Introduction of appropriately-sized groups improves activity. nih.gov
C-5 Bulky or Hydrophilic Groups Inducible Nitric Oxide Synthase (iNOS) Abolished or remarkably decreased inhibitory activity. nih.gov
C-4 & C-5 Fused Ring (Tetrahydrobenzo) Human Cancer Cell Lines Showed potent antitumor activity. researchgate.net

Pathways of Biological Modulation

The biological activities of this compound analogues are realized through the modulation of specific cellular and metabolic pathways.

Disruption of Metabolic Pathways: One key mode of action is the disruption of critical metabolic pathways. Inhibitors of 11β-HSD1, for example, modulate the glucocorticoid pathway by preventing the conversion of inactive cortisone (B1669442) to active cortisol, a mechanism relevant to treating metabolic syndrome. nih.gov Similarly, 5-LOX inhibitors disrupt the biosynthesis of leukotrienes, which are potent inflammatory mediators. rsc.org

Inhibition of Microbial Growth: A significant application of 2-aminothiazole analogues is in the inhibition of microbial growth. Compounds developed as antitubercular agents directly interfere with the viability of Mycobacterium tuberculosis, leading to bacterial cell death. nih.gov Other derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. mdpi.comnih.gov

Interference with Cell Cycle and Proliferation: In the context of oncology, these compounds often modulate pathways essential for cancer cell survival and proliferation. By inhibiting targets like Aurora kinases, they can disrupt mitosis and induce apoptosis in cancer cells. nih.gov The antiproliferative activity of these compounds has been demonstrated against a variety of cancer cell lines, including breast, lung, and colon cancer. nih.govresearchgate.net

Target Identification and Validation Approaches

Identifying the specific molecular targets of these compounds is a complex process that employs a range of experimental and computational techniques.

High-Throughput Screening (HTS): The initial discovery of active scaffolds often begins with HTS. For example, a whole-cell screen against Mycobacterium tuberculosis was used to identify an initial 2-aminothiazole hit, which was then optimized through medicinal chemistry. nih.gov

Phenotypic and Cell-Based Assays: Cell-painting assays represent a powerful phenotypic screening method. In this approach, cells are treated with compounds and then stained for various cellular compartments. The resulting morphological changes are analyzed to create a biological profile for each compound. By comparing these profiles to those of molecules with known targets, researchers can form hypotheses about the compound's mechanism of action and putative targets. nih.govrsc.org This method has successfully linked 2-aminothiazole analogues to antifungal agents and chemokine receptor inhibitors. nih.govrsc.org

Biochemical and Enzyme Assays: Once a potential target class is identified, direct biochemical assays are used for validation. This involves testing the compound's ability to inhibit the activity of a purified enzyme, such as 5-LOX, 11β-HSD1, or Aurora kinases, and determining key parameters like the IC₅₀ value. rsc.orgnih.gov

Molecular Docking and Structural Biology: Computational molecular docking is used to predict and rationalize how a compound might bind to its target enzyme or receptor. rsc.orgnih.gov These computational models are invaluable for understanding SAR and guiding the design of new analogues. The ultimate validation often comes from solving the co-crystal structure of the compound bound to its target protein via X-ray crystallography, which provides definitive evidence of the binding mode. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
4,5,6,7-tetrahydrobenzo[d]thiazole
Cortisone
Cortisol

Advanced Applications of 5 Oxan 4 Yl 1,3 Thiazol 2 Amine Beyond Direct Pharmacological Use

Utilization as Chemical Building Blocks in Organic Synthesis

The inherent reactivity of the 2-aminothiazole (B372263) moiety, coupled with the conformational properties of the oxane ring, makes 5-(Oxan-4-yl)-1,3-thiazol-2-amine a versatile building block for the synthesis of a wide array of more complex molecules.

Precursors for Complex Heterocyclic Systems

The 2-aminothiazole scaffold is a well-established precursor for the construction of diverse and complex heterocyclic systems. The amino group at the 2-position and the adjacent ring nitrogen can participate in various cyclization reactions to form fused heterocyclic rings. These reactions often utilize the reactivity of the exocyclic amino group as a nucleophile.

For instance, 2-aminothiazole derivatives are known to react with a variety of bifunctional reagents to yield fused ring systems such as thiazolo[3,2-a]pyrimidines, thiazolo[3,2-a]imidazoles, and other polycondensed N,S-heterocycles. researchgate.net The synthesis of such complex structures is often achieved through condensation reactions with compounds like β-keto esters, α-haloketones, or other electrophilic reagents. researchgate.netfrontiersin.org The general reactivity of the 2-aminothiazole core suggests that this compound can be similarly employed to generate novel, complex heterocyclic molecules where the oxane moiety can influence solubility, bioavailability, and target interaction.

Furthermore, the 2-aminothiazole nucleus can be a starting point for the synthesis of multi-substituted derivatives. The amino group can be acylated, alkylated, or used in multicomponent reactions to introduce a wide range of functional groups. nih.govnih.gov These modifications can lead to the creation of libraries of compounds with diverse structures and properties, originating from the this compound building block.

Ligands in Catalysis

The nitrogen and sulfur atoms within the 2-aminothiazole ring system possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. This property allows 2-aminothiazole derivatives, including this compound, to function as ligands in organometallic chemistry and catalysis.

Aminothiazole-based ligands can form stable complexes with various transition metals. researchgate.netacs.org These metal complexes have been investigated for their catalytic activities in a range of organic transformations. The electronic properties of the thiazole (B1198619) ring and the nature of the substituents can influence the stability and reactivity of the resulting metal complex, thereby tuning its catalytic performance. The coordination of the aminothiazole ligand to a metal center can activate the metal for catalysis or participate directly in the catalytic cycle. While specific catalytic applications of a this compound metal complex are not yet widely reported, the established coordinating ability of the aminothiazole scaffold suggests its potential in developing new catalysts for various chemical reactions. acs.orgnih.gov

Applications in Materials Science

The structural characteristics of this compound also lend themselves to applications in the field of materials science, particularly in the development of functional polymers and organic materials.

Components in Advanced Polymeric Structures

2-Aminothiazole can be polymerized to form poly(2-aminothiazole), a functional polymer with interesting electronic and chemical properties. researchgate.netcancer.gov The polymerization can be achieved through chemical or electrochemical methods. The resulting polymer possesses a backbone rich in nitrogen and sulfur atoms, which can impart properties such as conductivity and the ability to chelate metal ions.

By analogy, this compound can be considered a monomer for the synthesis of novel polymers. The incorporation of the oxane ring into the polymer structure could significantly influence its physical and chemical properties, such as solubility, processability, and thermal stability. These modified polymers could find applications in areas like anti-corrosion coatings, where poly(2-aminothiazole) has shown promise, or in the development of new adsorbent materials for environmental remediation. researchgate.netcancer.govrsc.org The ability to functionalize the amino group prior to or after polymerization offers a pathway to tailor the properties of the resulting polymeric material for specific applications. nih.gov

Development of Functional Organic Materials

Beyond polymers, the 2-aminothiazole scaffold is a key component in the design of various functional organic materials. The heterocyclic system can be incorporated into larger molecular architectures to create materials with specific optical, electronic, or self-assembly properties.

For example, the introduction of chromophoric or fluorophoric groups onto the 2-aminothiazole core can lead to the development of dyes and pigments. The electronic nature of the thiazole ring can influence the absorption and emission properties of the resulting molecule. The synthesis of azo dyes from 2-amino-1,3,4-thiadiazole (B1665364) derivatives demonstrates a related approach to creating colored compounds. While not a direct example, it highlights the potential of the amino-heterocycle motif in dye chemistry.

Contributions to Probe and Reporter Molecule Design

The structural features of this compound make it an attractive scaffold for the design of probes and reporter molecules for bioimaging and sensing applications.

The 2-aminothiazole moiety can act as a recognition element or be part of a larger signaling unit in a fluorescent probe. The nitrogen and sulfur atoms can serve as binding sites for specific analytes, such as metal ions. Upon binding, a change in the electronic environment of the thiazole ring can lead to a detectable change in the fluorescence or color of the molecule. mdpi.com

While specific probes based on this compound are not extensively documented, the general principles of probe design support its potential in this area. For instance, benzothiazole-based fluorescent probes have been successfully developed for the detection of various ions and biomolecules. nih.govresearchgate.net The 2-aminothiazole scaffold can be coupled with fluorophores to create "turn-on" or "turn-off" fluorescent sensors. The oxane ring in this compound could enhance the water solubility and biocompatibility of such probes, which is a crucial aspect for their application in biological systems. mdpi.com

Future Perspectives and Emerging Research Directions in 5 Oxan 4 Yl 1,3 Thiazol 2 Amine Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 5-(oxan-4-yl)-1,3-thiazol-2-amine and its derivatives is poised to be revolutionized by the adoption of flow chemistry and automated synthesis platforms. numberanalytics.comdurham.ac.ukuc.pt These technologies offer significant advantages over traditional batch processing, including improved reaction efficiency, enhanced safety, and reduced waste generation. numberanalytics.comethernet.edu.et

Flow chemistry, characterized by the continuous passage of reactants through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. numberanalytics.com This level of control can lead to higher yields and purer products. For the synthesis of heterocyclic compounds like 2-aminothiazoles, flow chemistry has been successfully applied to key reaction types including cyclization and coupling reactions. numberanalytics.com Automated synthesis platforms, often integrated with flow reactors, can further accelerate the discovery process by enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. durham.ac.uk This automated approach is particularly valuable for exploring the chemical space around the this compound core. durham.ac.uk

Table 1: Advantages of Flow Chemistry and Automated Synthesis

FeatureAdvantageRelevance to this compound
Precise Control Improved yield, purity, and reproducibility.Consistent production of high-quality compound and its derivatives.
Enhanced Safety Smaller reaction volumes and better heat dissipation reduce risks. numberanalytics.comSafer handling of potentially hazardous reagents and intermediates.
Increased Efficiency Continuous production and reduced downtime. numberanalytics.comFaster synthesis cycles for rapid analogue generation.
Waste Reduction Optimized reactions minimize byproduct formation. numberanalytics.comMore sustainable and environmentally friendly synthesis.
Automation High-throughput screening and library generation. durham.ac.ukAccelerated exploration of structure-activity relationships.
Scalability Straightforward scaling from laboratory to industrial production. uc.ptFacilitates future large-scale manufacturing if the compound shows promise.

Advanced Computational Design of Novel Analogues

Computational chemistry is set to play a pivotal role in the rational design of novel analogues of this compound with optimized properties. nih.govresearchgate.net By leveraging powerful in silico tools, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds before committing to their synthesis. researchgate.net

Molecular docking studies can be employed to investigate the binding interactions of this compound derivatives with specific biological targets. researchgate.netnih.gov This allows for the design of molecules with enhanced potency and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, providing valuable insights for the design of new and improved analogues. nih.gov Molecular dynamics simulations can further elucidate the conformational changes and stability of the compound when bound to a target protein. researchgate.net

Table 2: Computational Approaches for Analogue Design

Computational MethodApplicationBenefit for this compound Research
Molecular Docking Predicts binding affinity and orientation of ligands to a target. researchgate.netacs.orgIdentification of potential biological targets and design of more potent analogues.
QSAR Correlates chemical structure with biological activity. nih.govGuides the rational design of new derivatives with improved properties.
Molecular Dynamics Simulates the movement of atoms and molecules over time. researchgate.netUnderstanding the dynamic behavior and stability of the compound-target complex.
ADME-Tox Prediction In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. researchgate.netEarly identification of compounds with favorable drug-like properties.
Virtual Screening High-throughput screening of large compound libraries against a target.Rapid identification of potential hit compounds from virtual libraries.

Exploration of Unconventional Reaction Pathways for Synthesis

While the Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the preparation of 2-aminothiazoles, the exploration of unconventional reaction pathways is crucial for expanding the synthetic toolbox and accessing novel chemical space. eurekaselect.comchemicalbook.com These emerging methods often offer milder reaction conditions, greater functional group tolerance, and access to unique substitution patterns that are not readily achievable through traditional means. organic-chemistry.org

Recent advancements in synthetic organic chemistry, such as C-H activation, photoredox catalysis, and multicomponent reactions, present exciting opportunities for the synthesis of this compound and its derivatives. rsc.orgjmchemsci.com C-H activation strategies could allow for the direct functionalization of the thiazole ring or the oxan moiety, bypassing the need for pre-functionalized starting materials. rsc.org Photoredox catalysis, which utilizes visible light to initiate chemical reactions, can enable transformations that are difficult to achieve with conventional thermal methods. rsc.org Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient and atom-economical approach to generating molecular diversity. nih.govacs.org

Table 3: Comparison of Synthetic Methodologies for Thiazole Synthesis

Synthetic ApproachDescriptionPotential Advantage for this compound
Hantzsch Synthesis Condensation of an α-haloketone with a thiourea (B124793). chemicalbook.comWell-established and reliable method for the core structure.
C-H Activation Direct functionalization of C-H bonds. rsc.orgLate-stage diversification of the core molecule.
Photoredox Catalysis Use of light to drive chemical reactions. rsc.orgAccess to unique and otherwise inaccessible analogues.
Multicomponent Reactions Three or more components react in a single step. nih.govRapid generation of a library of diverse derivatives.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. bepls.comReduced reaction times and potentially higher yields.

Development of Sustainable and Economical Production Routes

In line with the growing emphasis on green chemistry, the development of sustainable and economical production routes for this compound is a critical future direction. rsc.orgrsc.orgresearchgate.net This involves minimizing the environmental impact of the synthesis by using less hazardous reagents, reducing waste, and improving energy efficiency. researchgate.net

One approach is the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. bepls.comrsc.org The development of recyclable catalysts, including biocatalysts or solid-supported catalysts, can also contribute to a more sustainable process by reducing waste and catalyst consumption. rsc.orgnih.gov Furthermore, optimizing reaction conditions to maximize atom economy—the efficiency with which atoms from the reactants are incorporated into the final product—is a key principle of green chemistry that can lead to more economical and environmentally friendly production. researchgate.net

Table 4: Green Chemistry Metrics for Sustainable Synthesis

Green Chemistry MetricDescriptionApplication to this compound Synthesis
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Designing synthetic routes that minimize the formation of byproducts.
E-Factor The ratio of the mass of waste to the mass of product.Aiming for a lower E-factor by reducing waste at each synthetic step.
Process Mass Intensity (PMI) The total mass used in a process divided by the mass of the final product.Optimizing the overall process to reduce the consumption of materials.
Use of Renewable Feedstocks Utilizing starting materials derived from renewable sources.Exploring bio-based starting materials for the synthesis of the oxan or thiazole moieties.
Catalyst Selection Employing non-toxic and recyclable catalysts. rsc.orgInvestigating the use of biocatalysts or heterogeneous catalysts.

Multidisciplinary Research Collaborations for Comprehensive Characterization

A comprehensive understanding of the potential of this compound can only be achieved through multidisciplinary research collaborations. nih.gov The complexity of modern drug discovery and materials science necessitates the integration of expertise from various scientific fields. rsc.org

Medicinal chemists can focus on the design and synthesis of novel analogues, while pharmacologists and biochemists can evaluate their biological activity and elucidate their mechanism of action. nih.gov Computational chemists can provide theoretical insights to guide the design process. nih.gov Furthermore, collaborations with material scientists could explore the potential applications of these compounds beyond medicine, for example, in the development of novel functional materials. The synergy between these disciplines is essential for accelerating the translation of basic research into tangible applications. nih.govrsc.org

Table 5: Potential Multidisciplinary Collaborations

DisciplineContribution to Research on this compound
Medicinal Chemistry Design, synthesis, and optimization of analogues. nih.gov
Pharmacology In vitro and in vivo evaluation of biological activity.
Biochemistry Elucidation of the mechanism of action and identification of biological targets.
Computational Chemistry Molecular modeling, simulation, and prediction of properties. researchgate.net
Structural Biology Determination of the three-dimensional structure of the compound bound to its target.
Materials Science Exploration of non-medical applications, such as in polymers or electronic materials.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-(Oxan-4-yl)-1,3-thiazol-2-amine, and how is its structural integrity validated?

  • Methodology :

  • Synthesis : Thiazole derivatives are typically synthesized via cyclization reactions. For example, reacting thiourea derivatives with α-haloketones or α-halocarboxylic acids under basic conditions (e.g., NaOH or KOH) can yield thiazole cores . The oxan-4-yl substituent may be introduced via alkylation or Suzuki coupling, depending on precursor availability.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using programs like SHELXL ) resolves 3D structure, while infrared (IR) spectroscopy identifies functional groups.

Q. How can researchers optimize crystallization conditions for structural analysis of this compound?

  • Methodology :

  • Use solvent diffusion or slow evaporation in polar solvents (e.g., ethanol, DMSO-water mixtures). SHELX programs are standard for refining crystallographic data. Pre-screening solvents with varying polarity and temperature gradients improves crystal quality. For challenging cases, co-crystallization with stabilizing agents (e.g., crown ethers) may be explored.

Q. What spectroscopic techniques are critical for distinguishing positional isomers in thiazol-2-amine derivatives?

  • Methodology :

  • 2D NMR techniques (COSY, HSQC, HMBC) differentiate substituent positions on the thiazole ring. For example, HMBC correlations between the oxan-4-yl proton and thiazole carbons confirm substitution at the 5-position. Computational tools like Multiwfn analyze electron density distributions to validate resonance assignments.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., mGluR5 or TLR4 ). Optimize ligand poses using density functional theory (DFT) for accurate charge distribution.
  • Electronic Analysis : Multiwfn calculates frontier molecular orbitals (FMOs) to predict reactivity. For example, a small HOMO-LUMO gap suggests susceptibility to nucleophilic/electrophilic attacks, influencing metabolic stability.

Q. How should researchers address contradictions in reported biological activities of thiazol-2-amine analogs?

  • Methodology :

  • Orthogonal Assays : Replicate studies using multiple assays (e.g., fluorescence polarization for receptor binding and cell viability assays for cytotoxicity ).
  • Structural Cross-Validation : Compare activity data with analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives to isolate substituent effects. Statistical tools (e.g., ANOVA) identify confounding variables (e.g., solvent choice, cell line variability).

Q. What strategies enhance the selectivity of this compound for specific biological targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify the oxan-4-yl group (e.g., fluorination or methylation) and assess binding affinity changes. For example, bulky substituents may improve selectivity for hydrophobic binding pockets in enzymes .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the amine moiety, which are cleaved in vivo for targeted activation .

Q. How can researchers evaluate the metabolic stability of this compound in preclinical models?

  • Methodology :

  • In Vitro Assays : Use liver microsomes or hepatocytes to measure half-life (t½) and identify metabolites via LC-MS/MS.
  • Computational Prediction : Tools like SwissADME predict cytochrome P450 interactions. For instance, electron-rich thiazole rings may undergo oxidation, requiring stabilization via electron-withdrawing groups .

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Reactant of Route 1
Reactant of Route 1
5-(Oxan-4-yl)-1,3-thiazol-2-amine
Reactant of Route 2
5-(Oxan-4-yl)-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.